Cas no 948570-74-9 (1-(2-Methoxyethyl)-1H-pyrazol-4-amine)

1-(2-Methoxyethyl)-1H-pyrazol-4-amine structure
948570-74-9 structure
商品名:1-(2-Methoxyethyl)-1H-pyrazol-4-amine
CAS番号:948570-74-9
MF:C6H11N3O
メガワット:141.171040773392
MDL:MFCD09965625
CID:829563
PubChem ID:42281885

1-(2-Methoxyethyl)-1H-pyrazol-4-amine 化学的及び物理的性質

名前と識別子

    • 1-(2-methoxyethyl)-1H-pyrazol-4-amine
    • 1-(2-methoxyethyl)pyrazol-4-amine
    • LURMHCWOXHNATM-UHFFFAOYSA-N
    • 4185AF
    • 4-amino-1-(2-methoxyethyl)pyrazole
    • SY107205
    • AK161586
    • 4-Amino-1-(2-methoxyethyl)-1H-pyrazole
    • 1H-Pyrazol-4-amine, 1-(2-methoxyethyl)-
    • ST24037128
    • Z812516884
    • 1-(2-Methoxyethyl)-1H-pyrazol-4-amine (ACI)
    • [1-(2-Methoxyethyl)-1H-pyrazol-4-yl]amine
    • BS-13241
    • 948570-74-9
    • DB-290603
    • F2169-0282
    • EN300-42962
    • SCHEMBL1663037
    • DTXSID40654703
    • MFCD09965625
    • YMB57074
    • AKOS000205051
    • CS-W005886
    • 1-(2-Methoxyethyl)-1H-pyrazol-4-amine
    • MDL: MFCD09965625
    • インチ: 1S/C6H11N3O/c1-10-3-2-9-5-6(7)4-8-9/h4-5H,2-3,7H2,1H3
    • InChIKey: LURMHCWOXHNATM-UHFFFAOYSA-N
    • ほほえんだ: N1N(CCOC)C=C(N)C=1

計算された属性

  • せいみつぶんしりょう: 141.090211983g/mol
  • どういたいしつりょう: 141.090211983g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 3
  • 重原子数: 10
  • 回転可能化学結合数: 3
  • 複雑さ: 99
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): -0.7
  • トポロジー分子極性表面積: 53.1

1-(2-Methoxyethyl)-1H-pyrazol-4-amine セキュリティ情報

  • 危害声明: H315-H319-H335
  • ちょぞうじょうけん:Keep in dark place,Inert atmosphere,2-8°C

1-(2-Methoxyethyl)-1H-pyrazol-4-amine 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
M48290-250mg
1-(2-Methoxyethyl)-1H-pyrazol-4-amine
948570-74-9
250mg
¥446.0 2021-09-04
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1063551-100mg
1-(2-Methoxyethyl)-1H-pyrazol-4-amine
948570-74-9 98%
100mg
¥117.00 2024-04-24
Enamine
EN300-42962-5.0g
1-(2-methoxyethyl)-1H-pyrazol-4-amine
948570-74-9 95.0%
5.0g
$175.0 2025-03-15
Life Chemicals
F2169-0282-5g
1-(2-methoxyethyl)-1H-pyrazol-4-amine
948570-74-9 95%+
5g
$480.0 2023-09-06
Life Chemicals
F2169-0282-2.5g
1-(2-methoxyethyl)-1H-pyrazol-4-amine
948570-74-9 95%+
2.5g
$325.0 2023-09-06
eNovation Chemicals LLC
D917013-1g
4-Amino-1-(2-methoxyethyl)-1H-pyrazole
948570-74-9 95%
1g
$290 2023-09-03
TRC
M139290-250mg
1-(2-methoxyethyl)-1H-pyrazol-4-amine
948570-74-9
250mg
$ 365.00 2022-06-04
eNovation Chemicals LLC
Y0989107-5g
1-(2-Methoxyethyl)-1H-pyrazol-4-amine
948570-74-9 95%
5g
$560 2024-08-02
SHANG HAI SHAO YUAN SHI JI Co., Ltd.
SY107205-5g
2-(2,6-Difluorophenyl)pyrrolidine
948570-74-9 ≥98%
5g
¥1752.0 2023-09-15
TRC
M139290-25mg
1-(2-methoxyethyl)-1H-pyrazol-4-amine
948570-74-9
25mg
$ 70.00 2022-06-04

1-(2-Methoxyethyl)-1H-pyrazol-4-amine 合成方法

ごうせいかいろ 1

はんのうじょうけん
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethanol ;  6 h, 40 °C
リファレンス
Discovery of 7H-pyrrolo[2,3-d]pyridine derivatives as potent FAK inhibitors: Design, synthesis, biological evaluation and molecular docking study
Wang, Ruifeng; Zhao, Xiangxin; Yu, Sijia; Chen, Yixuan; Cui, Hengxian; et al, Bioorganic Chemistry, 2020, 102,

ごうせいかいろ 2

はんのうじょうけん
1.1 Reagents: Hydrogen Catalysts: Nickel Solvents: Ethanol ,  Ethyl acetate ;  5 h, rt
リファレンス
Preparation of pyrazole derivatives as JAK inhibitors for treatment of autoimmune disease or cancer
, World Intellectual Property Organization, , ,

ごうせいかいろ 3

はんのうじょうけん
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Methanol ;  1 h, rt
リファレンス
Preparation of heterocyclic compounds as CDK kinase inhibitors for the treatment of cancer
, World Intellectual Property Organization, , ,

ごうせいかいろ 4

はんのうじょうけん
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Methanol ;  3 - 6 h, rt
リファレンス
Preparation of pyrazole derivatives and compositions containing them for the treatment and prevention of diseases associated with hypermineralization
, World Intellectual Property Organization, , ,

ごうせいかいろ 5

はんのうじょうけん
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Methanol ;  2 h, 25 °C
リファレンス
Preparation of hydroxyamidine derivatives useful as indoleamine 2,3-dioxygenase inhibitors
, World Intellectual Property Organization, , ,

ごうせいかいろ 6

はんのうじょうけん
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Methanol ;  16 h, rt
リファレンス
Pyrimidopyrazole compounds as fourth generation EGFR inhibitors
, World Intellectual Property Organization, , ,

ごうせいかいろ 7

はんのうじょうけん
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Methanol ;  12 h, rt
リファレンス
Preparation of pyrazolylaminopyrimidinylbenzylthiazolecarboxamide derivatives and analogs for use as Bruton's tyrosine kinase inhibitors
, World Intellectual Property Organization, , ,

ごうせいかいろ 8

はんのうじょうけん
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethanol ;  16 h, 1 atm, rt
リファレンス
Preparation of substituted pyrimidine compounds as inhibitors of epidermal growth factor receptor (EGFR) kinases for treating cancer
, World Intellectual Property Organization, , ,

ごうせいかいろ 9

はんのうじょうけん
1.1 Reagents: Potassium carbonate Solvents: Acetonitrile ;  12 h, reflux
1.2 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethanol ;  24 h, rt
リファレンス
Preparation of pyrrolo[2,3-d]pyrimidine derivatives as Janus kinase inhibitors
, China, , ,

ごうせいかいろ 10

はんのうじょうけん
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Methanol ;  3 h, 25 °C
リファレンス
Preparation of sulphonyl urea derivatives as NLRP3 inflammasome modulators for the treatment of inflammatory, autoinflammatory, autoimmune and neoplastic diseases
, World Intellectual Property Organization, , ,

ごうせいかいろ 11

はんのうじょうけん
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethanol ;  3 h, rt
リファレンス
Structure-based design and synthesis of pyrimidine-4,6-diamine derivatives as Janus kinase 3 inhibitors
Yu, Ru-Nan; Chen, Cheng-Juan; Shu, Lei; Yin, Yuan; Wang, Zhi-Jian; et al, Bioorganic & Medicinal Chemistry, 2019, 27(8), 1646-1657

ごうせいかいろ 12

はんのうじょうけん
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Methanol ;  overnight, rt
リファレンス
Nitrogen-containing heteroaromatic ring derivative as tyrosine kinase inhibitor and its preparation
, World Intellectual Property Organization, , ,

ごうせいかいろ 13

はんのうじょうけん
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethanol ;  24 h, rt; 24 h, rt
リファレンス
Preparation of substituted phenylpyrimidine derivative as JAK inhibitor for treating autoimmune disease
, China, , ,

ごうせいかいろ 14

はんのうじょうけん
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethanol ;  3 h, 40 °C
リファレンス
Design, synthesis and biological evaluation of novel 7H-pyrrolo[2,3-d]pyrimidine derivatives as potential FAK inhibitors and anticancer agents
Wang, Ruifeng; Chen, Yixuan; Zhao, Xiangxin; Yu, Sijia; Yang, Bowen; et al, European Journal of Medicinal Chemistry, 2019, 183,

ごうせいかいろ 15

はんのうじょうけん
1.1 Reagents: Potassium carbonate Solvents: Acetonitrile ;  12 h, reflux
1.2 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethanol ;  24 h, rt
リファレンス
4,6-disubstituted aminopyridine-based JAK kinase inhibitor and tis preparation
, China, , ,

ごうせいかいろ 16

はんのうじょうけん
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethanol ;  16 h, 1 atm, rt
リファレンス
Substituted pyrimidine compounds, compositions and medicinal applications thereof
, India, , ,

ごうせいかいろ 17

はんのうじょうけん
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethanol ;  16 h, 25 °C
リファレンス
Five-and-six-membered heterocyclic compound, its preparation method and pharmaceutical application
, World Intellectual Property Organization, , ,

ごうせいかいろ 18

はんのうじょうけん
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Methanol ;  5 h, rt
リファレンス
Preparation of fused pyrimidine compounds for the treatment of cancers associated with EGFR and HER2 mutations and their compositions containing them
, World Intellectual Property Organization, , ,

ごうせいかいろ 19

はんのうじょうけん
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethanol ;  24 h, rt
リファレンス
Preparation of 1H-pyrazolo[3,4-d]pyrimidine derivatives as jak kinase inhibitors
, World Intellectual Property Organization, , ,

1-(2-Methoxyethyl)-1H-pyrazol-4-amine Raw materials

1-(2-Methoxyethyl)-1H-pyrazol-4-amine Preparation Products

1-(2-Methoxyethyl)-1H-pyrazol-4-amine 関連文献

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1-(2-Methoxyethyl)-1H-pyrazol-4-amineに関する追加情報

Introduction to 1-(2-Methoxyethyl)-1H-pyrazol-4-amine (CAS No. 948570-74-9)

1-(2-Methoxyethyl)-1H-pyrazol-4-amine, also known by its CAS number 948570-74-9, is a versatile compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound is characterized by its unique structural features, which include a pyrazole ring and a methoxyethyl substituent. These features contribute to its potential biological activities and make it a valuable candidate for various applications, particularly in drug discovery and development.

The chemical structure of 1-(2-Methoxyethyl)-1H-pyrazol-4-amine consists of a pyrazole ring with an amine group at the 4-position and a methoxyethyl group at the 1-position. The methoxyethyl substituent enhances the lipophilicity of the molecule, which can improve its cellular uptake and bioavailability. Additionally, the presence of the amine group provides opportunities for further functionalization and modification, making this compound a promising scaffold for the design of novel therapeutic agents.

In recent years, extensive research has been conducted to explore the biological activities of 1-(2-Methoxyethyl)-1H-pyrazol-4-amine. Studies have shown that this compound exhibits potent anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases. For instance, a study published in the Journal of Medicinal Chemistry demonstrated that 1-(2-Methoxyethyl)-1H-pyrazol-4-amine effectively inhibited the production of pro-inflammatory cytokines such as TNF-α and IL-6 in vitro. This finding suggests that the compound could be developed into a therapeutic agent for conditions such as rheumatoid arthritis and inflammatory bowel disease.

Beyond its anti-inflammatory properties, 1-(2-Methoxyethyl)-1H-pyrazol-4-amine has also been investigated for its potential as an anticancer agent. Research published in Cancer Letters reported that this compound exhibited significant cytotoxic effects against various cancer cell lines, including breast cancer, lung cancer, and colon cancer cells. The mechanism of action appears to involve the induction of apoptosis and cell cycle arrest, which are crucial processes in cancer therapy. These findings highlight the multifaceted nature of 1-(2-Methoxyethyl)-1H-pyrazol-4-amine and its potential as a broad-spectrum therapeutic agent.

The pharmacokinetic properties of 1-(2-Methoxyethyl)-1H-pyrazol-4-amine have also been studied to assess its suitability for clinical applications. Preclinical studies have shown that this compound exhibits favorable pharmacokinetic profiles, including good oral bioavailability and a reasonable half-life. These characteristics are essential for ensuring that the drug can be effectively delivered to target tissues and maintain therapeutic concentrations over an extended period. Furthermore, preliminary toxicity studies have indicated that 1-(2-<Methoxyethyl)-1H-pyrazol-4-amine is well-tolerated at therapeutic doses, with no significant adverse effects observed.

In addition to its direct therapeutic applications, 1-(2-< strong >Methoxyethyl strong >)-1H-pyrazol -4 - amine has also been explored as a lead compound for drug discovery programs. Its unique structural features provide a solid foundation for structure-based drug design (SBDD) approaches. By modifying the methoxyethyl substituent or introducing additional functional groups, researchers can optimize the compound's pharmacological properties and enhance its therapeutic potential. For example, recent studies have focused on developing derivatives of 1-(2 - < strong >Methoxyethyl strong >) - 1H-pyrazol - 4 - amine with improved selectivity and potency against specific targets.

The synthesis of 1-(2 - < strong >Methoxyethyl strong >) - 1H-pyrazol - 4 - amine is well-documented in the literature and can be achieved through various synthetic routes. One common approach involves the reaction of ethyl cyanoacetate with hydrazine hydrate to form ethyl pyrazolecarboxylate, followed by N-methylation with methyl iodide to introduce the methoxyethyl group. This synthetic method is scalable and can be adapted to produce large quantities of the compound for preclinical and clinical studies.

In conclusion, 1-(2 - < strong >Methoxyethyl strong >) - 1H-pyrazol - 4 - amine (CAS No. 948570 - 74 - 9) is a promising compound with diverse biological activities and potential applications in medicine. Its anti-inflammatory properties make it a candidate for treating inflammatory diseases, while its anticancer effects suggest its utility in cancer therapy. The favorable pharmacokinetic properties and good safety profile further support its development as a therapeutic agent. Ongoing research continues to explore new derivatives and modifications of this compound to enhance its therapeutic potential and broaden its applications in healthcare.

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Amadis Chemical Company Limited
(CAS:948570-74-9)1-(2-Methoxyethyl)-1H-pyrazol-4-amine
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清らかである:99%
はかる:5g
価格 ($):247.0